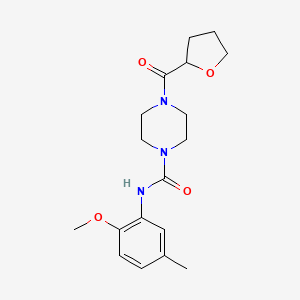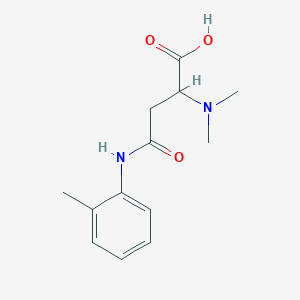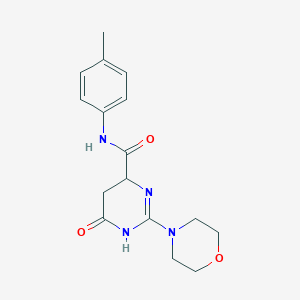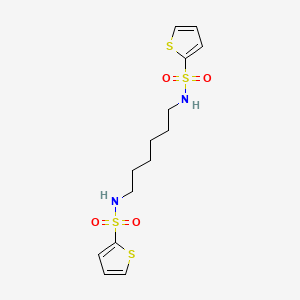![molecular formula C17H18F2N2O2 B4120776 N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4120776.png)
N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea, also known as DEEPU, is a chemical compound that has been widely used in scientific research due to its unique properties. DEEPU is a urea derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including kinase and phosphatase. This compound has also been shown to induce apoptosis in cancer cells. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. This compound has also been shown to inhibit the activity of various enzymes and proteins, including kinase and phosphatase. However, the physiological effects of this compound on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it useful for studying their mechanism of action. This compound has also been shown to have anticancer, antifungal, and antiparasitic activities, making it useful for studying the treatment of various diseases. However, this compound has some limitations for lab experiments. It is a complex chemical compound that requires careful handling of chemicals and equipment. The exact mechanism of action of this compound is still under investigation, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea. One direction is to investigate the exact mechanism of action of this compound. Another direction is to study the physiological effects of this compound on humans. This compound has been shown to have anticancer, antifungal, and antiparasitic activities, making it a potential candidate for the treatment of various diseases. Future studies could investigate the potential therapeutic uses of this compound. Additionally, future studies could investigate the synthesis of this compound analogs with improved properties.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been widely used in scientific research due to its unique properties. It has been shown to have anticancer, antifungal, and antiparasitic activities. This compound has been used to study the mechanism of action of various enzymes and proteins, including kinase and phosphatase. It has also been used to study the regulation of gene expression and the structure of biomolecules.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-3-23-14-7-4-12(5-8-14)11(2)20-17(22)21-16-9-6-13(18)10-15(16)19/h4-11H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNNBNMRLIYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4120718.png)
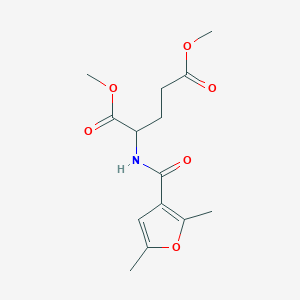
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120738.png)

![2-fluoro-N-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4120756.png)
![N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4120782.png)
